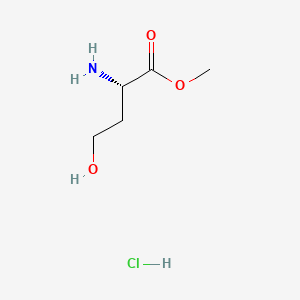
(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of (S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride is C5H12ClNO3 . It’s also known by other names such as L-Homoserine methyl ester HCl, methyl L-homoserinate hydrochloride, and methyl (2S)-2-amino-4-hydroxybutanoate .Chemical Reactions Analysis
(S)-(-)-4-Amino-2-hydroxybutyric acid is an important moiety of butirosin, an aminoglycoside antibiotic . It may be used in the preparation of 6′-amino-1-N-[(S)-4-amino-2-hydroxybutyryl]-6′-deoxylividomycin A . It’s also a building block for enantiopure 3-hydroxypyrrolidin-2-ones .Physical And Chemical Properties Analysis
The molecular weight of (S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride is 169.6067 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Gold Nanoparticle Stabilization
L-Homoserine Methyl Ester Hydrochloride has been employed as a stabilizing agent in the synthesis of gold nanoparticles (AuNPs). These nanoparticles find applications in various fields, including drug delivery, imaging, and diagnostics. The compound’s interaction with AuNPs influences their colloidal stability and surface properties .
Biological Applications
Researchers have explored the biological potential of L-Homoserine Methyl Ester Hydrochloride. Preliminary studies indicate that it is safe for use, as demonstrated by cytotoxicity assays in mouse leukocytes. This safety profile encourages further investigation into its application in vaccinology and other biomedical contexts .
Agrochemicals and Pharmaceuticals
While specific applications in these areas may not be as well-documented, L-Homoserine Methyl Ester Hydrochloride’s role as a precursor warrants exploration. Researchers may uncover novel uses in drug development or agricultural chemistry.
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride, also known as L-Homoserine Methyl Ester Hydrochloride, is a derivative of L-Homoserine . L-Homoserine is an important compound and a building block in the chemical and pharmaceutical industry . It is involved in the biosynthesis of methionine, threonine, and isoleucine . .
Mode of Action
It’s known that l-homoserine, the parent compound, plays a crucial role in the synthesis of essential amino acids like methionine and threonine . It’s reasonable to assume that L-Homoserine Methyl Ester Hydrochloride might interact with similar biochemical pathways.
Biochemical Pathways
L-Homoserine is involved in several biochemical pathways. It is a precursor in the biosynthesis of L-methionine and S-adenosylmethionine . It’s also involved in the Methionine Metabolism Metabolic pathway
Result of Action
It’s known that l-homoserine, the parent compound, plays a crucial role in the synthesis of essential amino acids like methionine and threonine . These amino acids are vital for protein synthesis and other cellular functions.
properties
IUPAC Name |
methyl (2S)-2-amino-4-hydroxybutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(6)2-3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMGWJYGVSOBAG-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

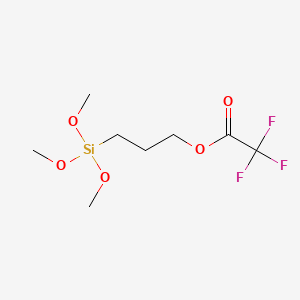
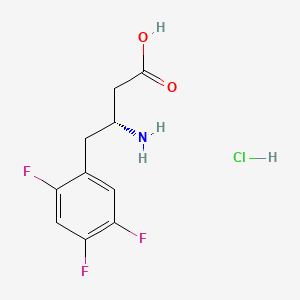

![2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride](/img/structure/B570376.png)

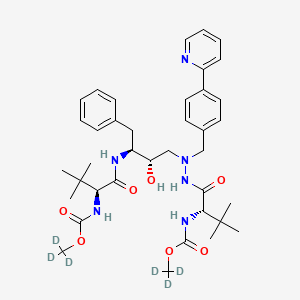
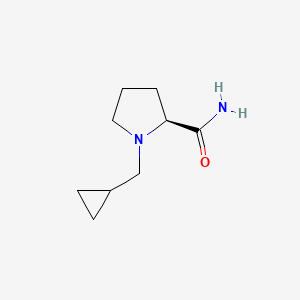



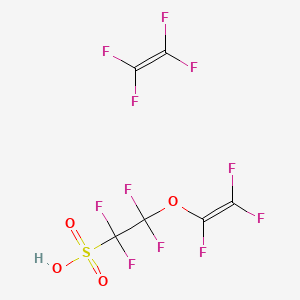
![Thiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B570393.png)